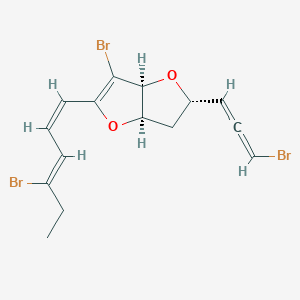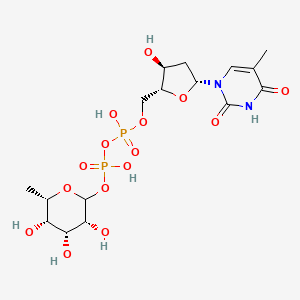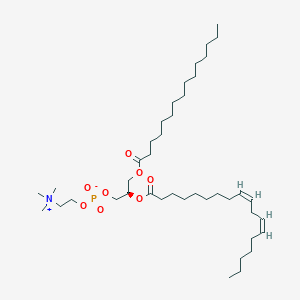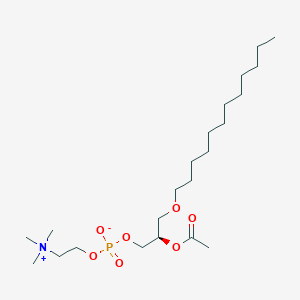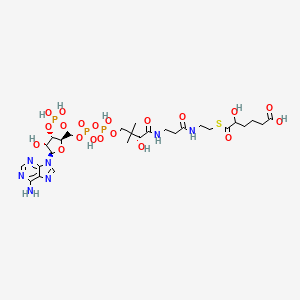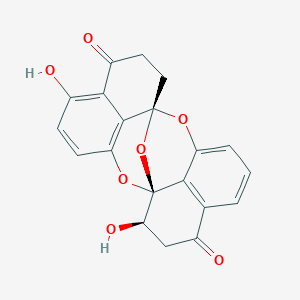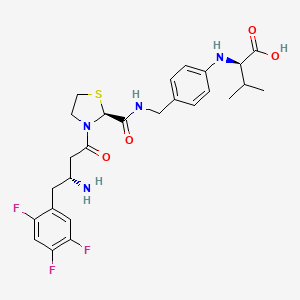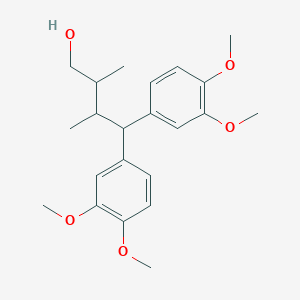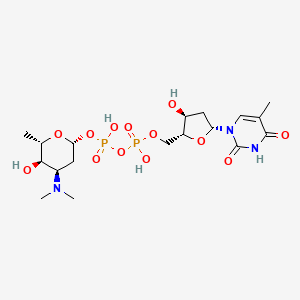
(1E,6Z)-gamma-humulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E,6Z)-gamma-humulene is a gamma-humulene.
Applications De Recherche Scientifique
1. Natural Compound Isolation and Analysis
- (1E,6Z)-gamma-humulene and its derivatives have been identified in the hydrocarbon extract of Betula pendula (Betulaceae) buds. These include various hydroxy and acetoxy derivatives of α-humulene, with detailed GC retention indices determined for all identified compounds (Vedernikov & Roshchin, 2011).
2. Chemical Structure and Reactivity
- The reaction of (6E,9E)-humulene 2,3-epoxide with m-CPBA led to the formation of known humulene 2,3;6,7-diepoxides, showcasing the compound's reactivity and potential in organic synthesis (Hayano & Mochizuki, 2003).
3. Biological Activity
- The bioactive fractions obtained from the extract of Asteriscus vogelii contain a new humulene derivative and known asteriscunolides, showing significant inhibition of plant cell cultures and certain human cancer cells (Rauter et al., 2001).
4. Catalytic Synthesis Applications
- Research on the one-pot catalytic synthesis of γ-valerolactone from C6-sugar sources using an acid catalyst in combination with a hydrogenation catalyst (Ru/C) involved the formation of humins, a by-product of the acid-catalyzed conversion of D-fructose (Heeres et al., 2009).
5. Cancer Research
- A study on Emilia sonchifolia (L.) DC, containing γ-humulene, found it significantly decreased cell viability of human colorectal cancer HT29 cells in a dose-dependent manner, suggesting potential for cancer treatment (Lan et al., 2011).
Propriétés
Nom du produit |
(1E,6Z)-gamma-humulene |
|---|---|
Formule moléculaire |
C15H24 |
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
(1E,6Z)-1,8,8-trimethyl-5-methylidenecycloundeca-1,6-diene |
InChI |
InChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h7,10,12H,2,5-6,8-9,11H2,1,3-4H3/b12-10-,13-7+ |
Clé InChI |
FNXUOGPQAOCFKU-GNEBIQABSA-N |
SMILES isomérique |
C/C/1=C\CCC(=C)/C=C\C(CCC1)(C)C |
SMILES canonique |
CC1=CCCC(=C)C=CC(CCC1)(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



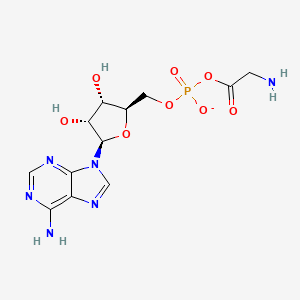
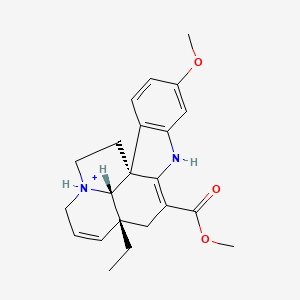
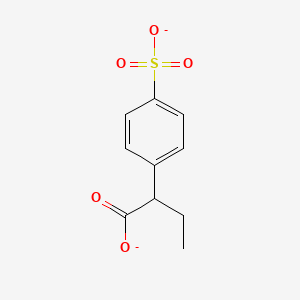
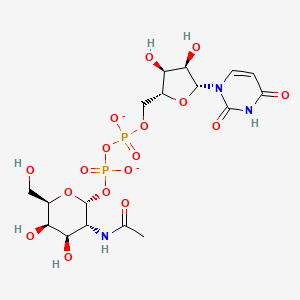
![(15S)-13-[(3-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1261649.png)
